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Compound of Interest

Compound Name: 2-Benzyloxybenzyl alcohol

Cat. No.: B1265460

This technical guide provides a detailed overview of the spectroscopic data for 2-
Benzyloxybenzyl alcohol (CAS No. 3381-87-1), a valuable building block in organic
synthesis. This document is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource for its structural characterization through Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure

Systematic Name: (2-(Benzyloxy)phenyl)methanol Molecular Formula: C14H1402 Molecular
Weight: 214.26 g/mol

Spectroscopic Data

While comprehensive experimental spectra for 2-Benzyloxybenzyl alcohol are not widely
available in public databases, this guide presents the accessible mass spectrometry data
alongside predicted NMR and IR data based on its known structure and spectroscopic
principles.

Mass spectrometry of 2-Benzyloxybenzyl alcohol provides key information about its
molecular weight and fragmentation pattern, aiding in its identification.

Table 1: Mass Spectrometry Data for 2-Benzyloxybenzyl Alcohol
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miz Interpretation

108 Molecular lon Peak of Benzyl Alcohol Fragment
91 Tropylium lon ([C7H7]*) - Base Peak

77 Phenyl Cation ([CeHs]*)

Note: The full experimental mass spectrum for 2-Benzyloxybenzyl alcohol is not readily
available. The data presented is based on common fragmentation patterns of similar aromatic
alcohols. The mass spectrum of benzyl alcohol, a related compound, shows a molecular ion at
m/z = 108, with fragmentation yielding a prominent peak at m/z = 91 (tropylium ion) and
another at m/z = 77 (phenyl cation) from the loss of the CH20H group. For 2-benzyloxybenzyl
alcohol, a significant fragmentation pathway would involve the cleavage of the benzyl ether
bond.

Experimental NMR data for 2-Benzyloxybenzyl alcohol is not publicly available. The following
tables provide predicted *H and 3C NMR chemical shifts. These predictions are based on the
analysis of structurally similar compounds and established chemical shift theory.

Table 2: Predicted *H NMR Spectroscopic Data for 2-Benzyloxybenzyl Alcohol

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
) Aromatic Protons
~7.45-7.25 Multiplet 9H
(CsHs- and -CeHa-)
_ Benzylic Protons (-O-
~5.10 Singlet 2H
CH2-Ph)
) Benzylic Protons (-
~4.70 Singlet 2H
CH2-OH)
~2.50 Singlet (broad) 1H Hydroxyl Proton (-OH)

Table 3: Predicted 3C NMR Spectroscopic Data for 2-Benzyloxybenzyl Alcohol
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Chemical Shift (6) ppm

Assignment

~156.0 C-O (Aromaitic)

~137.0 Quaternary Carbon (Aromatic, C-CH20)
~130.0 - 127.0 CH (Aromaitic)

~70.0 Benzylic Carbon (-O-CH2-Ph)

~62.0 Benzylic Carbon (-CH2-OH)

An experimental IR spectrum for 2-Benzyloxybenzyl alcohol is not readily available. The

expected characteristic absorption bands are listed below, based on the functional groups

present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands for 2-Benzyloxybenzyl Alcohol

Wavenumber (cm~?) Vibration Functional Group
3550 - 3200 (broad) O-H Stretch Alcohol

3100 - 3000 C-H Stretch Aromatic

2950 - 2850 C-H Stretch Aliphatic

1600, 1495, 1450 C=C Stretch Aromatic Ring

1250 - 1000 C-O Stretch Ether and Alcohol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Benzyloxybenzyl alcohol in
0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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» 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a 30° pulse, a spectral width of 0 to 220 ppm, and a larger
number of scans due to the low natural abundance of 13C. A relaxation delay of 2-5
seconds is recommended.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) and press into a thin, transparent pellet.

o Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).

o Place the sample in the beam path and record the sample spectrum.
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o Typically, spectra are collected over a range of 4000 to 400 cm™1.

Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
an appropriate ionization source. For a relatively non-volatile compound like 2-
Benzyloxybenzyl alcohol, techniques such as Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI) coupled with a liquid chromatograph, or direct insertion
probe with Electron lonization (EI) can be used.

Instrumentation: Employ a mass spectrometer capable of providing accurate mass
measurements (e.g., Time-of-Flight (TOF), Quadrupole, or lon Trap).

Data Acquisition:
o Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
o The mass-to-charge ratio (m/z) of the ions is recorded.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and
deduce the fragmentation pattern, which can provide structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 2-Benzyloxybenzyl alcohol.
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Compound Synthesis & Purification

Synthesis of 2-Benzyloxybenzyl alcohol

:

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy

(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Elucidation

NMR Data Analysis:
- Chemical Shifts IR Data Analysis:

- Integration - Functional Group Identification

- Coupling Constants

MS Data Analysis:
- Molecular lon
- Fragmentation Pattern

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2-Benzyloxybenzyl alcohol.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-
Benzyloxybenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265460#spectroscopic-data-of-2-benzyloxybenzyl-
alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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